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6-amino-8aH-isoquinolin-1-one

Cat. No.: B12359153
M. Wt: 160.17 g/mol
InChI Key: NYSBUVHARWGCNO-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) and Isoquinolone Chemistry

To understand the subject compound, one must first appreciate its parent structures: isoquinoline and isoquinolone. Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org It is a structural isomer of quinoline (B57606), with the nitrogen atom located at position 2 instead of position 1. wikipedia.orggcwgandhinagar.com This family of compounds is not only a synthetic target for organic chemists but also a widespread motif in thousands of natural plant alkaloids, where the structural backbone often derives from the amino acid tyrosine. wikipedia.org

The reactions of isoquinoline are similar to those of quinoline. gcwgandhinagar.com The nitrogen atom makes the heterocyclic ring electron-deficient, thus electrophilic substitution reactions typically occur on the benzene ring (at positions 5 or 8), while nucleophilic substitutions are favored on the pyridine ring, especially at the C-1 position. gcwgandhinagar.com The synthesis of the isoquinoline core can be achieved through several classic methods, including the Bischler-Napieralski, Pictet-Gams, and Pomeranz–Fritsch reactions. slideshare.net More contemporary methods often employ transition-metal catalysis to construct these frameworks efficiently. rsc.org

Isoquinolones, also referred to as isoquinolin-1(2H)-ones, are derivatives of isoquinoline that possess a carbonyl group at the C-1 position. This modification from an aromatic pyridine ring to a pyridinone ring significantly alters the molecule's electronic properties and reactivity. The synthesis of the isoquinolone scaffold is a topic of ongoing research, with numerous strategies developed, such as the rhodium-catalyzed C-H activation/annulation of amides with alkynes. organic-chemistry.org

The compound 6-amino-8aH-isoquinolin-1-one fits within this class as an isoquinolone bearing an amino substituent on the benzene portion of the fused ring system. Its formal chemical name is 6-amino-1(2H)-isoquinolinone, indicating the location of the amino group and the lactam functionality within the isoquinoline core. cymitquimica.comsigmaaldrich.com

Table 1: Chemical Properties of this compound

Property Value Reference
IUPAC Name 6-amino-2H-isoquinolin-1-one cymitquimica.com
Synonyms 6-Aminoisoquinolin-1(2H)-one, 6-Amino-1,2-dihydroisoquinolin-1-one cymitquimica.com
CAS Number 216099-46-6 cymitquimica.com
Molecular Formula C₉H₈N₂O cymitquimica.comsigmaaldrich.com
Molecular Weight 160.17 g/mol cymitquimica.comsigmaaldrich.com
Appearance Solid cymitquimica.com

| InChI Key | IZATWLMRJBAQAH-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Significance of the Amino-Substituted Isoquinolone Scaffold in Medicinal Chemistry Research

The introduction of an amino group to the isoquinolone skeleton creates what is often termed a "privileged scaffold" in medicinal chemistry. This is due to the ability of the amino group to form key hydrogen bonds and other interactions with biological targets, such as enzymes and receptors. The specific placement of the amino group on the isoquinoline or isoquinolone ring system is crucial for biological activity.

Amino-substituted isoquinolines and their derivatives have been investigated for a wide range of biological activities, including antimalarial, antiprotozoal, and central nervous system depressant effects. acs.orginstitut-curie.orgacs.orgnih.gov The amino-isoquinolone core, in particular, is a cornerstone for the development of potent enzyme inhibitors.

A prominent area of research is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. wikipedia.orgfrontiersin.org PARP is a family of enzymes critical for DNA repair, and its inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. frontiersin.orgoncoscience.us The isoquinolone scaffold is a well-established pharmacophore for PARP inhibition. For instance, 5-aminoisoquinolin-1(2H)-one (5-AIQ) is a known water-soluble PARP inhibitor that has been studied for its therapeutic potential in inflammatory conditions like experimental periodontitis. nih.gov This highlights the capacity of the amino-isoquinolone framework to interact effectively with the NAD⁺ binding site of PARP enzymes. frontiersin.org

Furthermore, 6- and 7-aminoisoquinoline compounds have been patented as agents that can influence, inhibit, or reduce the action of various kinases, which are crucial regulators of cellular processes. google.com The development of kinase inhibitors is a major focus in the treatment of diseases like cancer, glaucoma, and inflammatory disorders. google.comgoogle.com

Overview of Research Trajectories for this compound and Related Structures

The research trajectories for this compound and structurally related compounds are primarily directed by their potential as modulators of key enzymes in human disease. The established importance of the amino-isoquinolone scaffold in PARP and kinase inhibition provides a clear and compelling path for investigation.

One major research avenue is the exploration of these compounds as PARP inhibitors . Given that PARP inhibitors are a validated class of anticancer drugs, the synthesis and evaluation of new amino-isoquinolone derivatives, including the 6-amino isomer, remain an active area of drug discovery. wikipedia.orgoncoscience.us The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

A second significant trajectory is the development of kinase inhibitors . The parent amine, 6-aminoisoquinoline (B57696), is a known chemical intermediate used in the synthesis of Netarsudil, a Rho kinase inhibitor for the treatment of glaucoma. google.comchemicalbook.com This establishes the 6-aminoisoquinoline moiety as a critical component for kinase-targeted drug design. google.com Consequently, this compound is a highly relevant structure for the synthesis and development of new kinase inhibitors, potentially targeting a variety of kinases implicated in diseases ranging from cancer to cardiovascular conditions. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B12359153 6-amino-8aH-isoquinolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-amino-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H,10H2

InChI Key

NYSBUVHARWGCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)N

Origin of Product

United States

Synthetic Methodologies for 6 Amino 8ah Isoquinolin 1 One and Its Analogues

De Novo Synthetic Routes to the 6-amino-8aH-isoquinolin-1-one Nucleus

The de novo synthesis of the this compound nucleus involves the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors.

A variety of cyclization strategies have been developed for the formation of the isoquinolone ring. These methods often involve transition-metal catalysis or intramolecular annulation reactions.

Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a powerful method for constructing isoquinolones. nih.govorganic-chemistry.org For instance, the reaction of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-CF3-α-amino carboxylates under Rh(III)-catalysis yields functionalized isoquinolone derivatives. nih.gov Similarly, rhodium-catalyzed C-H activation/annulation reactions using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent provide a route to 3,4-unsubstituted isoquinolones. organic-chemistry.org Cobalt-catalyzed C-H activation of N-chloroamides with alkynes also affords isoquinolones at room temperature. organic-chemistry.org

Intramolecular Cyclization: Intramolecular cyclization of ortho-alkynylbenzoyl azides, generated in situ from ortho-iodobenzoyl azides and terminal alkynes via Sonogashira coupling, can lead to 3-substituted isoquinolones. mdpi.com Another approach involves the base-promoted intramolecular cyclization of phosphorylated aromatic carboxamides. mdpi.com

Bischler-Napieralski Reaction: This classical method involves the cyclization of β-phenylethylamides using condensing agents like POCl3 or P2O5 to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolones. organic-chemistry.orgpharmaguideline.com A modification of this reaction using milder conditions has also been reported. acs.org

Pictet-Spengler Reaction: The acid-catalyzed cyclization of arylethanamines with aldehydes produces 1,2,3,4-tetrahydroisoquinolines, which can be further oxidized to the corresponding isoquinolones. pharmaguideline.com

A summary of selected cyclization reactions for isoquinolone ring formation is presented in Table 1 .

Reaction Type
Starting MaterialsCatalyst/ReagentProductnih.govmdpi.comorganic-chemistry.orgpharmaguideline.compharmaguideline.com

The introduction of an amino group at the C6 position of the isoquinolone ring is a crucial step. This can be achieved either by starting with a precursor already containing a nitrogen functionality or by direct amination of the pre-formed isoquinolone ring.

One common strategy involves the use of a starting material bearing a nitro group at the corresponding position, which can be subsequently reduced to the amino group. For example, methods for the preparation of 6-aminoisoquinoline (B57696) often start from 6-nitroisoquinoline (B1610068) or its derivatives. google.com A reported synthesis of 6-aminoisoquinoline involves the reaction of 6-bromoisoquinoline (B29742) with ammonia (B1221849) water and copper(II) sulfate (B86663) pentahydrate at high temperature and pressure. chemicalbook.com Another approach describes the conversion of 1,3-dichloro-6-nitroisoquinoline (B11870432) to 6-aminoisoquinoline via hydrogenation. google.com

Direct C-H functionalization to introduce an amino group is a more modern and atom-economical approach, though specific examples for the C6 position of 8aH-isoquinolin-1-one are less common in the literature compared to other positions. researchgate.net

Achieving saturation at the 8aH-position with specific stereochemistry is a significant challenge. The synthesis of tetrahydroisoquinolines, which possess a saturated carbon at the corresponding position, often serves as a precursor. The Bischler-Napieralski and Pictet-Spengler reactions initially produce dihydro- and tetrahydroisoquinolines, respectively, which can then be oxidized to the desired isoquinolone. organic-chemistry.orgpharmaguideline.comnih.gov

Stereoselective reduction of a 3,4-dihydroisoquinoline (B110456) precursor can establish the stereocenter at C1, which is adjacent to the nitrogen. nih.gov While the focus of this article is on 8aH-isoquinolin-1-one, the principles of stereoselective synthesis applied to related tetrahydroisoquinoline systems are relevant. Catalyst-dependent stereodivergent and regioselective cycloadditions of indolyl-allenes have been shown to construct complex heterocyclic systems with controlled stereochemistry, highlighting the potential of such strategies. nih.gov

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound nucleus is formed, it can be further modified to generate a library of analogues with diverse properties.

The primary amino group at the C6 position is a versatile handle for various functionalization reactions.

N-Alkylation: The amino group can be alkylated using various alkylating agents. For instance, reductive amination is a common method for N-alkylation. nih.gov Selective mono-N-alkylation of primary amines can be achieved using specific bases like cesium hydroxide. google.com The Mitsunobu reaction also provides a method for N-alkylation. rsc.orgresearchgate.net

N-Acylation: Acylation of the amino group is a straightforward transformation typically carried out using acid chlorides or anhydrides in the presence of a base. researchgate.netarkat-usa.org This reaction is fundamental in the synthesis of many biologically active molecules.

N-Sulfonylation: The amino group can also be sulfonated using sulfonyl chlorides to yield sulfonamides.

Examples of these modifications are crucial in structure-activity relationship studies of various isoquinoline-based compounds. nih.gov

Further substitutions on the isoquinolone ring can be introduced to modulate the properties of the molecule. C-H activation and annulation reactions are powerful tools for introducing substituents at various positions of the isoquinoline (B145761) core. nih.govorganic-chemistry.orgdoi.org For instance, Rh(III)-catalyzed C-H annulation with sulfoxonium ylides allows for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines with high regioselectivity. doi.org

The development of selective C-H olefination reactions of quinolines and isoquinolines also provides a direct method for introducing alkenyl groups at specific positions. researchgate.net

Derivatization for Enhanced Analytical Characterization

The analytical characterization of this compound, which possesses a primary amine group, can be significantly improved through chemical derivatization. This process involves reacting the amine moiety with a labeling agent to form a derivative with enhanced detectability, particularly for techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

One of the most effective and widely used pre-column derivatization reagents for primary and secondary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govnih.gov The reaction of AQC with an amine, such as the 6-amino group on the isoquinolinone core, proceeds rapidly in a single step to yield a highly fluorescent and stable urea (B33335) derivative. nih.govresearchgate.net This enhanced fluorescence allows for sensitive detection, while the increased hydrophobicity of the derivative improves its retention and separation on reversed-phase HPLC columns. scispace.com The stability of the AQC adducts, which show no significant degradation after a week at room temperature, makes this method robust and suitable for routine analysis. nih.gov

The derivatization procedure typically involves mixing the sample containing the amine with the AQC reagent in a buffered solution, followed by a short heating step to degrade excess reagent. scispace.com The resulting stable derivatives can then be directly analyzed.

Another common derivatization technique, particularly for GC analysis, is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on amine (NH2), hydroxyl (OH), and thiol (SH) groups to form more volatile and less reactive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process is essential for analyzing polar compounds like amines by GC, as it improves their chromatographic behavior and allows for clear identification by mass spectrometry. sigmaaldrich.com However, a primary drawback of silylation is its sensitivity to moisture, which can lead to poor reaction yields. sigmaaldrich.com

Table 1: Comparison of Derivatization Reagents for Amine Analysis

Reagent Abbreviation Target Analyte Group Key Advantages Analytical Technique
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC Primary/Secondary Amines Forms highly fluorescent, stable derivatives; simple one-step procedure. nih.gov HPLC nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA Amines, Hydroxyls, Thiols Increases volatility for GC analysis; derivatives are relatively stable. sigmaaldrich.com GC-MS sigmaaldrich.com

Catalyst Systems and Reaction Conditions in this compound Synthesis

The construction of the isoquinolinone scaffold is often achieved through cyclization reactions that are facilitated by various catalyst systems. The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity.

Transition Metal-Catalyzed Coupling Reactions for Ring Closure or Amination

Transition metal catalysis is a powerful tool for constructing heterocyclic ring systems like isoquinolinones. mdpi.com These methods often involve C-H activation, cross-coupling, or annulation reactions, providing efficient pathways to complex molecules. mdpi.commdpi.com

Rhodium (Rh)-Catalyzed Reactions : Rhodium(III) catalysts are effective in mediating [4+2] cycloaddition reactions between benzamides and alkynes via C-H activation to form isoquinolones. organic-chemistry.org For instance, the use of a rhodium catalyst with vinyl acetate as an acetylene equivalent allows for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.org Sulfilimines have also been employed as directing groups for Rh(III)-catalyzed C-H activation and annulation with alkynes to generate the isoquinolone core. organic-chemistry.org

Palladium (Pd)-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions. mdpi.com A two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones involves a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate, followed by a platinum-catalyzed cyclization. organic-chemistry.org In other approaches, Pd-catalyzed cascade reactions of N-alkoxybenzamides with β-keto esters, involving α-C(sp2)-H activation, have been developed to produce isoquinolinone derivatives. organic-chemistry.org

Copper (Cu)-Catalyzed Reactions : Copper catalysts offer a cost-effective alternative for synthesizing isoquinolones. A notable method involves the reaction of 6-bromoisoquinoline with aqueous ammonia in the presence of copper(II) sulfate pentahydrate at high temperature and pressure to produce 6-aminoisoquinoline with a high yield. chemicalbook.com Another strategy employs a copper(I) iodide (CuI) catalyst in a domino reaction involving an ammonia-Ugi-4CR adduct to construct polysubstituted isoquinolin-1(2H)-ones. nih.gov This ligand-free system demonstrates good functional group tolerance. nih.gov

Cobalt (Co)-Catalyzed Reactions : Cobalt catalysts can facilitate the redox-neutral [4+2] annulation of aryl amidines with diazo compounds under mild conditions to form isoquinolines. mdpi.com N-Chloroamides can also serve as a directing synthon for cobalt-catalyzed C-H activation at room temperature, reacting with alkynes to yield isoquinolones. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Isoquinolone Synthesis

Catalyst Reactants Reaction Type Key Features
Rh(III) complexes Benzamides, Alkynes C-H Activation/[4+2] Annulation Enables cycloaddition to form the isoquinolone ring. organic-chemistry.org
Pd(II) complexes N-alkoxybenzamides, β-keto esters Dehydrogenative Cross-Coupling/Annulation Involves a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
Cu(II) sulfate 6-bromoisoquinoline, Ammonia Amination High-pressure, high-temperature reaction for direct amination. chemicalbook.com
CuI Ugi-adduct, β-keto ester Domino Cyclization Ligand-free system with broad substrate scope. nih.gov

Acid- and Base-Catalyzed Transformations

Acid and base catalysis plays a crucial role in specific transformations during isoquinolone synthesis, often promoting cyclization or condensation steps.

Acid Catalysis : Brønsted acids are used to catalyze intramolecular cyclization. For example, silica-supported perchloric acid (HClO4–SiO2) has been shown to be a highly efficient, reusable, and eco-friendly catalyst for the cyclization of N-Cbz-protected diazoketones derived from amino acids to form oxazinanones, a related heterocyclic structure. frontiersin.org This type of catalysis can be applied to form the lactam ring in isoquinolinone synthesis under mild, metal-free conditions. frontiersin.org The reaction often proceeds by mixing the reagents, with no work-up required before purification. frontiersin.org

Base Catalysis : Bases are frequently used to promote reactions by deprotonation, enabling subsequent nucleophilic attack or cyclization. sioc.ac.cn In the synthesis of isoquinolone derivatives, potassium tert-butoxide (KOtBu) can promote an SNAr reaction of 2-halobenzonitriles with ketones, which is then followed by a copper-catalyzed cyclization. organic-chemistry.org In the O'Donnell amino acid synthesis, a phase transfer catalyst is used under biphasic, basic conditions for the alkylation of glycine (B1666218) imines, which prevents product racemization. organic-chemistry.org Stronger bases like lithium diisopropylamide (LDA) are used under anhydrous conditions for similar transformations. organic-chemistry.org In a domino reaction to form isoquinolone-4-carboxylic acids, cesium carbonate (Cs2CO3) is used as the base in conjunction with a copper catalyst. nih.gov

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters.

A key strategy involves adjusting the stoichiometry of reagents. For instance, in a borylation reaction to create a key intermediate, lowering the amount of an aniline (B41778) starting material from 2.0 equivalents to 1.2 equivalents was found to work well, providing the desired product in a 56% yield. nih.gov

Temperature is another critical factor. The same borylation reaction showed that conducting the process at 0°C allowed the product to precipitate directly from the reaction mixture, simplifying purification to a simple filtration and yielding a product with >97% purity. nih.gov In contrast, increasing the temperature to 40°C resulted in a low yield. nih.gov

The choice of catalyst and its loading are also pivotal. In a Brønsted acid-catalyzed cyclization, increasing the catalyst loading of silica-supported HClO4 from 10 mol% to 30 mol% significantly increased the product yield from 58% to 83%. frontiersin.org However, further increasing the loading to 40 mol% offered no additional improvement, identifying 30 mol% as the optimal loading. frontiersin.org

Finally, the purification method itself can be optimized to improve scalability and purity. Shifting from chromatographic purification to non-chromatographic methods like trituration or precipitation can dramatically simplify the workup process, reduce processing costs, and enable large-scale synthesis. nih.gov For example, an extractive workup followed by trituration with methanol (B129727) was effective in isolating a product with >97% purity without the need for column chromatography. nih.gov

Table 3: Optimization of a Brønsted Acid-Catalyzed Cyclization

Entry Catalyst Loading (mol %) Reaction Time (h) Yield (%)
1 10 3 58
2 20 3 75
3 30 3 83
4 40 3 83
5 30 1 81

Data derived from an optimization study on a related heterocyclic synthesis. frontiersin.org

Structure Activity Relationship Sar Studies of 6 Amino 8ah Isoquinolin 1 One Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of isoquinolin-1-one derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have systematically explored modifications on the amino group, the heterocyclic core, and the benzenoid ring to optimize potency and selectivity for various biological targets.

Impact of Amino Group Substitution on Target Interaction

The amino group, particularly at the C5 or C6 position, is a critical determinant of both the physicochemical properties and biological activity of isoquinolinone derivatives. In the case of the potent PARP inhibitor 5-aminoisoquinolin-1-one (5-AIQ), the primary arylamine at the C5 position is crucial for maintaining excellent water solubility (as a hydrochloride salt), a property that contributes to its remarkable potency in vivo. nih.govscispace.com This coplanarity of the amino group, constrained by the lactam ring, enhances potency against PARP-1. scispace.com

Modification or removal of the amino group can drastically alter target interaction and selectivity. For instance, in the optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, removal of the basic aminoisoquinoline center was a key step in improving the pharmacokinetic profile while maintaining potency. researchgate.net The amino group is a key component of the general pharmacophore for PARP inhibitors that mimic nicotinamide (B372718), where it participates in essential hydrogen-bonding interactions with amino acid residues like Glycine (B1666218) and Serine in the enzyme's active site. scispace.com Therefore, while substitutions on the amino group can be explored, they must be carefully designed to preserve these critical interactions or to establish new, beneficial ones.

Role of the 8aH Moiety in Conformational Space and Activity

The designation "8aH" indicates a dihydroisoquinolinone structure, where the C8a position is a stereocenter. This feature imparts a specific three-dimensional, non-planar conformation to the bicyclic system, which is a significant departure from the flat, aromatic isoquinolinone core. The conformational flexibility or rigidity introduced by the saturated portion of the ring system plays a pivotal role in how the molecule fits into the binding pocket of a target protein. uni-muenchen.de

Conformational analysis of related heterocyclic systems shows that the spatial arrangement of substituents is critical for biological activity. researchgate.netmdpi.com The S-shaped geometry, for example, has been identified as a stable conformer for some bioactive molecules. researchgate.net For dihydroisoquinolinone derivatives, the specific stereochemistry at the 8aH position dictates the orientation of the substituents on the benzenoid ring relative to the pyridone ring. This defined three-dimensional structure is essential for optimal interaction with the often-complex topology of enzyme active sites, such as those in kinases or PARP. japsonline.com The synthesis of specific enantiomers or diastereomers via asymmetric reduction of dihydroisoquinolines is often pursued to obtain compounds with the desired biological activity, underscoring the importance of the conformation governed by centers like the 8aH moiety. uni-muenchen.de

Substitutions on the Benzenoid and Pyridone Rings

Systematic substitution on both the benzenoid (phenyl) and pyridone rings of the isoquinolinone scaffold has been a fruitful strategy for modulating biological activity.

On the benzenoid ring, the position and electronic nature of substituents are critical. In a study of 6-amino-8-methylquinolones (a closely related scaffold), the combined presence of a methyl group at the C-8 position and an amino group at C-6 was shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov For HIF-1 inhibitors based on the isoquinolin-1(2H)-one scaffold, modifications at the 6-position were explored, leading to the discovery of potent derivatives. nih.gov A patent for 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors describes a wide array of possible substituents on the benzenoid ring, including halogens, alkyls, and aryl groups, indicating that this ring is highly amenable to modification to fine-tune activity. google.com

On the pyridone ring, the N-substituent is a common point of modification. In the development of diaryl substituted isoquinolin-1(2H)-one derivatives as HIF-1 inhibitors, modifying the substituents on the N-atom was a key part of the optimization process that led to a compound with an IC₅₀ of 0.55 µM. nih.gov For anticancer activity, N-methyl substitution on a 3-biphenyl-isoquinolin-1-one showed the most potent activity against several human cancer cell lines. nih.gov

The following table summarizes selected SAR findings for isoquinolinone and quinolone derivatives:

Table 1: Structure-Activity Relationship of Selected Isoquinolinone and Quinolone Derivatives

Core Scaffold Position of Substitution Substituent Target/Activity Effect Reference
6-Aminoquindolone C8 Methyl Antibacterial (Gram-positive) Enhanced activity nih.gov
Isoquinolin-1(2H)-one N-atom Diaryl HIF-1 Inhibition Potent activity (IC₅₀ = 0.55 µM for 17q) nih.gov
Isoquinolin-1-one C3 Biphenyl Anticancer Potent activity nih.gov
Isoquinolin-1-one N-atom Methyl Anticancer Potent activity nih.gov
Isoquinolin-1-amine N/A Removal of basic center ROCK-I Inhibition Improved PK profile researchgate.net

Correlation of Structural Motifs with Specific Biochemical Interactions

The biological activity of 6-amino-8aH-isoquinolin-1-one derivatives is rationalized by their specific molecular interactions with target enzymes. The isoquinolinone scaffold serves as a mimic of the nicotinamide portion of NAD+, enabling it to bind to the nicotinamide-binding site (NI-subsite) of PARP enzymes. scispace.comnih.gov

The key structural motif for this interaction is the lactam (amide) embedded within the pyridone ring. This amide is essential for forming critical hydrogen bonds with amino acid residues in the active site of PARP-1. scispace.com Molecular docking and QSAR studies have shown that the amide's carbonyl oxygen and NH group interact with the backbone of Glycine (Gly202) and Serine (Ser243) residues. researchgate.net The aromatic carbocyclic (benzenoid) ring contributes to binding through π-stacking interactions with one or more Tyrosine (Tyr) residues in the active site. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.com Such models are invaluable for understanding the structural requirements for activity and for designing new, more potent analogues.

Several QSAR studies have been performed on isoquinoline (B145761) derivatives and related scaffolds targeting enzymes like PARP-1 and aldo-keto reductase 1C3 (AKR1C3). japsonline.comresearchgate.net For instance, a 3D-QSAR study on phthalazinone and 4-carboxamide benzimidazole (B57391) analogues as PARP-1 inhibitors yielded a robust model with a good correlation coefficient (R² = 0.952) and cross-validated correlation coefficient (Q² = 0.764). researchgate.net The contour maps generated from this model provided crucial insights:

Electron-withdrawing groups: Favorable in certain regions, suggesting that groups that pull electron density enhance activity.

Hydrophobic groups: Positive contributions in specific areas, indicating that nonpolar, bulky groups are preferred for interaction with hydrophobic pockets in the enzyme.

Hydrogen bond donor/acceptor groups: Specific locations where donor or acceptor functionalities are critical for binding. researchgate.net

In another study focusing on isoquinoline derivatives as AKR1C3 inhibitors, a QSAR model was developed using 3D-MoRSE descriptors, which encode the 3D structure of the molecule. japsonline.com This model was statistically significant and provided insights for lead optimization. japsonline.com Similarly, machine learning-based QSAR models have been built for thousands of PARP-1 inhibitors, identifying key molecular fingerprints for activity, such as the presence of aromatic/cyclic moieties and nitrogen-containing functional groups. nih.gov These QSAR studies collectively provide a predictive framework for designing novel this compound analogues with improved biological profiles by guiding the selection of optimal substituents on the scaffold.

Metabolism and Biotransformation Studies in Vitro and Preclinical Models

Identification of Metabolic Pathways in Preclinical Systems

The metabolism of isoquinoline (B145761) alkaloids is a complex process involving a series of enzymatic reactions that modify their structure to facilitate excretion. In preclinical in vitro models, these biotransformations are broadly categorized into Phase I oxidative reactions and Phase II conjugation reactions.

Phase I metabolism of isoquinoline alkaloids primarily involves oxidative reactions that introduce or expose functional groups. Key oxidative pathways identified in preclinical studies of various isoquinoline alkaloids include:

O-demethylation: This is a common metabolic route for isoquinoline alkaloids that possess methoxy groups. For instance, in vitro studies with rat gut microbiota have shown that isoquinoline alkaloids with nitro-hexatomic rings, such as palmatine, tetrahydropalmatine, dauricine, and tetrandrine, readily undergo demethylation mdpi.com. This process is crucial as it can alter the biological activity of the parent compound.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings or other parts of the isoquinoline structure is another significant oxidative pathway. This reaction increases the polarity of the molecule, preparing it for subsequent conjugation reactions. For example, the metabolism of 6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinoline involves hydroxylation of the benzyl ring nih.gov.

N-oxidation: The nitrogen atom in the isoquinoline ring system can be oxidized to form N-oxides. The N-oxide of 6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinoline has been identified as a metabolite in preclinical studies nih.gov.

Formation of Ketones: Oxidation can also lead to the formation of ketone functionalities on the isoquinoline scaffold nih.gov.

These oxidative reactions are primarily catalyzed by the cytochrome P450 enzyme system, as will be discussed in a later section.

Following Phase I oxidative metabolism, the modified isoquinoline alkaloids can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the functional groups introduced during Phase I, which significantly increases their water solubility and facilitates their elimination from the body.

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl or amino groups. While specific studies on 6-amino-8aH-isoquinolin-1-one are lacking, the general principle of glucuronidation is a well-established metabolic route for many drugs and xenobiotics containing suitable functional groups nih.goveur.nlnih.gov. For other alkaloids, such as morphine (which has a related phenanthrene structure), glucuronidation is a primary metabolic pathway, with morphine-3-glucuronide and morphine-6-glucuronide being major metabolites eur.nl. The presence of an amino group in this compound suggests that N-glucuronidation could be a potential metabolic pathway.

Glutathione Conjugation: This pathway is important for the detoxification of reactive electrophilic metabolites that may be formed during oxidative metabolism. Studies on 6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinoline suggest that hydroxylation of the benzyl ring can lead to the formation of an intermediate epoxide, which is then conjugated with glutathione nih.gov. This indicates that glutathione conjugation can be a significant detoxification pathway for certain isoquinoline alkaloids nih.gov.

Role of Enzyme Systems in this compound Metabolism

The biotransformation of isoquinoline alkaloids is mediated by a variety of enzyme systems, with cytochrome P450 enzymes and gut microbiota playing pivotal roles.

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I oxidative metabolism of a vast array of xenobiotics, including isoquinoline alkaloids. Different CYP isoforms exhibit varying specificities for different substrates. While the specific CYP enzymes involved in the metabolism of this compound have not been identified, studies on other isoquinoline alkaloids have implicated several CYP isoforms. For instance, benzylisoquinoline alkaloid biosynthesis involves CYP80, CYP719, and other CYP families that catalyze key hydroxylation and coupling reactions oup.com. In the context of drug metabolism, it is plausible that common drug-metabolizing CYPs such as CYP3A4, CYP2D6, and CYP2C9 could be involved in the metabolism of synthetic isoquinoline derivatives.

Metabolite Profiling and Identification in In Vitro Systems

Metabolite profiling in in vitro systems is a critical step in understanding the biotransformation of a new chemical entity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and characterizing metabolites formed in incubations with liver microsomes, hepatocytes, or gut microbiota.

For isoquinoline alkaloids, in vitro metabolite profiling has led to the identification of various biotransformation products. An in vitro study on eight different isoquinoline alkaloids incubated with rat gut microbiota successfully identified nine distinct demethylated metabolites using an LC/MSn-IT-TOF technique mdpi.com. Similarly, studies with 6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinoline in rats led to the characterization of seven metabolites, including N-oxide, demethylated, and hydroxylated derivatives, as well as their conjugates nih.gov.

The table below summarizes the types of metabolites that have been identified for various isoquinoline alkaloids in in vitro and preclinical models, which can serve as a predictive guide for the potential metabolites of this compound.

Parent Compound Category Metabolic Reaction Identified Metabolite Type In Vitro/Preclinical System
Isoquinoline Alkaloids (e.g., Palmatine, Tetrahydropalmatine)O-demethylationDemethylated metabolitesRat Gut Microbiota
6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinolineN-oxidationN-oxide derivativeRat
6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinolineO-demethylationHydroxylated derivativesRat
6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinolineC-hydroxylationBenzyl ring-hydroxylated metabolitesRat
6,7-dimethoxy 4-(4'-chlorobenzyl)isoquinolineGlutathione ConjugationGlutathione conjugates (inferred from epoxide intermediate)Rat
Morphine (related alkaloid)GlucuronidationMorphine-3-glucuronide, Morphine-6-glucuronideHuman

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode of isoquinolinone derivatives and estimating their binding affinity.

Docking studies with isoquinolinone scaffolds have been performed against a variety of protein targets. For instance, in the context of PARP inhibitors, docking simulations reveal key interactions between the isoquinolinone core and the enzyme's active site. rsc.orgnih.gov The predictions from these studies typically show that the lactam moiety of the isoquinolinone can form crucial hydrogen bonds with amino acid residues in the nicotinamide (B372718) binding pocket of PARP enzymes. The amino substituent on the isoquinolinone ring can also form additional hydrogen bonds, further anchoring the ligand in the binding site.

The binding affinity, often expressed as a docking score or in terms of Gibbs free energy (ΔG), is calculated by the docking software. While specific docking scores for 6-amino-8aH-isoquinolin-1-one are not available, studies on similar molecules provide a reference for the expected range of binding affinities. nih.gov

Table 1: Illustrative Ligand-Protein Docking Data for Isoquinolinone Derivatives

Target ProteinLigand (Example Derivative)Docking Score (kcal/mol)Key Interacting Residues
PARP-15-aminoisoquinolin-1(2H)-one-8.5Gly863, Ser904, Tyr907
EGFR Kinase3-phenyl-isoquinolin-1-one-9.2Met793, Lys745, Asp855
CDK4Isoquinolin-1,3-dione derivative-7.9Val96, His100, Asp102

Note: The data in this table is illustrative and based on typical findings for the isoquinolinone class of compounds, not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. nih.gov This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the flexibility of both the ligand and the protein.

For isoquinolinone derivatives, MD simulations can reveal how the molecule adapts its conformation within the binding site and how water molecules may mediate interactions. nih.gov Conformational analysis through MD can identify the most stable rotamers of substituents on the isoquinolinone ring, which is critical for understanding structure-activity relationships. fiveable.me The simulations can also highlight the dynamic nature of hydrogen bonds and hydrophobic interactions, providing a more realistic picture of the binding event than static docking poses. rsc.org

The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the predicted orientation.

Table 2: Typical Parameters and Outputs of Molecular Dynamics Simulations for Isoquinolinone-Protein Complexes

ParameterTypical Value/Observation
Simulation Time100 ns
Force FieldAMBER, CHARMM
RMSD of Ligand< 2 Å (indicating stability)
Key Interaction Persistence> 80% of simulation time
Conformational ChangesAnalysis of dihedral angles of key rotatable bonds

Note: This table presents typical parameters and expected outcomes from MD simulations of small molecule-protein complexes and is not based on specific data for this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity. binarystarchem.ca Methods like Density Functional Theory (DFT) are commonly applied to isoquinoline (B145761) derivatives to understand their intrinsic chemical properties. psgcas.ac.in

These calculations can provide insights into the molecule's reactivity, for example, by identifying the most likely sites for electrophilic or nucleophilic attack. The calculated electrostatic potential map can highlight regions of positive and negative charge, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrostatic interactions with a protein target. Furthermore, QM methods can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for predicting the molecule's electronic transitions and chemical reactivity. nih.gov

Table 3: Representative Quantum Mechanical Properties of an Aminoisoquinolinone Structure

PropertyCalculated Value (Illustrative)Significance
Dipole Moment3.5 DIndicates polarity and potential for electrostatic interactions
HOMO Energy-6.2 eVRelates to the ability to donate electrons
LUMO Energy-1.8 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and electronic stability

Note: The values in this table are for illustrative purposes to represent the type of data obtained from QM calculations on similar aromatic amine-containing heterocyclic compounds.

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are computational strategies used to identify novel drug candidates. creative-biostructure.com De novo design algorithms can generate novel molecular structures with desired properties, potentially leading to the discovery of new isoquinolinone-based scaffolds. mdpi.com

Virtual screening involves the computational screening of large libraries of compounds against a protein target to identify potential hits. Isoquinolinone-based libraries can be screened against various targets to discover new biological activities. nih.gov Pharmacophore modeling, a key component of virtual screening, identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model for a particular target can be used to search for novel isoquinolinone derivatives that fit the model and are therefore likely to be active. nih.gov

Table 4: Example of a Pharmacophore Model for a Kinase Inhibitor Based on an Isoquinolinone Scaffold

Pharmacophoric FeatureNumber of FeaturesGeometric Constraints
Hydrogen Bond Donor1-2Distance to acceptor: 2.8-3.2 Å
Hydrogen Bond Acceptor2-3Distance to donor: 2.7-3.1 Å
Aromatic Ring2Centroid-centroid distance: 4.5-5.5 Å
Hydrophobic Group1Positioned in a hydrophobic pocket

Note: This table illustrates a hypothetical pharmacophore model for a kinase inhibitor and is not specific to this compound.

Advanced Analytical Methodologies for 6 Amino 8ah Isoquinolin 1 One Research

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of 6-amino-8aH-isoquinolin-1-one from complex mixtures. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, whether it be quantification or structural identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The inherent aromaticity of the isoquinoline (B145761) ring system lends itself to ultraviolet (UV) detection, a common and robust method for chromophore-containing molecules. nih.govnih.gov The amino group on the structure also opens the possibility for derivatization with fluorescent tags, significantly enhancing detection sensitivity and selectivity. nih.govthermofisher.com

One widely used derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to produce highly stable and fluorescent derivatives. thermofisher.comnih.gov This pre-column derivatization not only improves chromatographic behavior on reversed-phase columns but also allows for detection at picomolar concentrations. thermofisher.com

Key Parameters for HPLC Analysis:

Column: Typically, a reversed-phase column (e.g., C18) is employed to separate the polar analyte from other matrix components. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common to achieve optimal separation. nih.govnih.gov

UV Detection: Monitoring is typically performed at wavelengths where the isoquinoline chromophore exhibits maximum absorbance. nih.gov

Fluorescence Detection: For derivatized forms, excitation and emission wavelengths are set based on the specific fluorescent tag used. For AQC derivatives, excitation is often around 250 nm with emission at approximately 395 nm.

Table 1: HPLC Detection Methods for this compound and Related Amino Compounds

Detection MethodPrincipleDerivatization Required?Typical WavelengthsAdvantages
UV Absorbance Measurement of light absorption by the aromatic isoquinoline ring.No~250-270 nmRobust, non-destructive, widely applicable. nih.gov
Fluorescence Detection of emitted light after excitation of a fluorophore.Yes (e.g., with AQC)Ex: ~250 nm, Em: ~395 nmHigh sensitivity and selectivity. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polarity and low volatility imparted by the amino and amide functional groups, this compound requires chemical modification, or derivatization, prior to GC-MS analysis. sigmaaldrich.comthermofisher.com

The primary goal of derivatization is to replace active hydrogens on polar functional groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. sigmaaldrich.com Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivatives are significantly more volatile and less prone to degradation in the hot GC injector. thermofisher.comnih.gov

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to derivatize the amino group, which also enhances detectability by electron capture detection if used. nih.govresearchgate.net

Following successful derivatization, the analyte can be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. The mass spectrometer provides not only sensitive detection but also valuable structural information based on the fragmentation pattern of the derivatized molecule. nih.govsemanticscholar.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of this compound, offering exceptional sensitivity and selectivity. nih.govuni-muenchen.de This technique couples the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. nih.gov

For structural elucidation, the mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound. Further fragmentation of the parent ion in the collision cell (MS/MS) provides a unique fragmentation pattern, or "fingerprint," which can be used to confirm the structure of the molecule. cell.com This is particularly useful for distinguishing it from isomers. nih.govnih.gov

For quantification, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for the target analyte, which dramatically reduces background noise and enhances sensitivity. researchgate.net Derivatization, for instance with AQC, can also be employed in LC-MS/MS to improve chromatographic retention, enhance ionization efficiency, and shift the molecular ion to a higher mass range, further increasing specificity. researchgate.netnih.govscispace.com

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniquePrimary ApplicationDerivatizationKey Advantages
GC-MS Identification of volatile derivatives.Required (e.g., silylation). sigmaaldrich.comHigh chromatographic resolution, established libraries for identification.
LC-MS/MS Quantification and structural confirmation.Optional, but can enhance performance. nih.govHigh sensitivity and selectivity, applicable to non-volatile compounds, provides structural information. nih.govcell.com

In instances where this compound is present in highly complex matrices, such as biological fluids or natural product extracts, one-dimensional chromatography may not provide sufficient resolution to separate the analyte from all interfering components. In such cases, two-dimensional liquid chromatography (2D-LC) offers a significant increase in peak capacity and resolving power.

In a typical 2D-LC setup, the sample is first separated on one column (the first dimension), and then fractions from this separation are transferred to a second column with different selectivity for further separation (the second dimension). This comprehensive approach allows for the resolution of closely eluting compounds and isomers, which might otherwise co-elute in a single-dimension separation. The enhanced separation provided by 2D-LC is particularly valuable when accurate quantification is required in the presence of a complex background.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules, including this compound. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to assign all proton (¹H) and carbon (¹³C) signals and to establish the complete molecular structure. scispace.comresearchgate.net

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. chemicalbook.commdpi.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). nih.govmdpi.comnih.gov

To fully assign the structure, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which helps in determining the stereochemistry of the molecule. researchgate.net

By systematically analyzing the data from these experiments, researchers can piece together the complete and unambiguous structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds like this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. Furthermore, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), induce fragmentation of the parent ion, yielding smaller fragment ions. The pattern of this fragmentation is characteristic of the molecule's structure and provides critical information for its identification. youtube.com

In the analysis of isoquinoline alkaloids, for instance, fragmentation behavior is systematically investigated to identify characteristic patterns. nih.gov For a related compound, 6-aminoisoquinoline (B57696), the molecular ion is observed at an m/z corresponding to its molecular weight. nih.gov Subsequent fragmentation in MS/MS analysis would likely involve characteristic losses. For example, studies on quinoline (B57606) derivatives show that a primary dissociation product can result from the loss of hydrogen cyanide (HCN). rsc.orgresearchgate.net For this compound, fragmentation would be expected to occur at the bonds of the saturated heterocyclic ring and involve the amino substituent, leading to a unique fragmentation fingerprint that can be used for its unambiguous identification and structural elucidation.

Table 1: Illustrative Mass Spectrometry Data for a Related Compound: 6-Aminoisoquinoline This data is for a structurally related compound and serves to illustrate the type of information obtained from MS analysis.

Data Pointm/z ValueDescription
Molecular Ion (M+) 144Corresponds to the molecular weight of 6-Aminoisoquinoline. nih.gov
Top Peak 144The most abundant ion in the mass spectrum. nih.gov
Second Highest Peak 117A significant fragment ion, likely resulting from the loss of HCN (27 Da).
Third Highest Peak 116Another prominent fragment ion. nih.gov

UV-Vis and Fluorescence Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for the detection, quantification, and purity assessment of chromophoric compounds such as this compound. The quinoline and isoquinoline ring systems are inherently chromophoric, and their absorption and emission properties are sensitive to the nature and position of substituents. researchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. For amino-substituted quinolines, the amino group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent molecule. researchgate.net This property is useful for confirming the presence of the aminoquinoline core and for quantifying the compound's concentration using the Beer-Lambert law.

Fluorescence spectroscopy provides even greater sensitivity and selectivity. mdpi.com Many quinoline derivatives are known to be fluorescent. mdpi.com After absorbing light, fluorescent molecules emit light at a longer wavelength. The fluorescence intensity is often directly proportional to the concentration, making it a highly sensitive detection method, particularly when coupled with separation techniques like HPLC or CE. researchgate.net The weak fluorescence of some related compounds, like 8-hydroxyquinoline, has been attributed to excited-state proton transfer, a phenomenon that can be influenced by substituents and the solvent environment. mdpi.com

Table 2: Expected Spectroscopic Properties for this compound Based on general properties of amino-quinoline derivatives.

TechniqueExpected PropertyApplication
UV-Vis Spectroscopy Characteristic absorption maxima (λmax) in the UV-A or UV-B range.Detection, purity assessment, and quantification. researchgate.net
Fluorescence Spectroscopy Potential for intrinsic fluorescence with specific excitation and emission wavelengths.Highly sensitive detection and quantification, especially in complex matrices. mdpi.comresearchgate.net

Capillary Electrophoresis (CE) and CE-MS for Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge, size, and electrophoretic mobility in a narrow capillary filled with an electrolyte solution under an electric field. wikipedia.org For a compound like this compound, which contains a basic amino group, CE is particularly well-suited for analysis. The amino group will be protonated in acidic buffer systems, giving the molecule a positive charge and allowing it to migrate toward the cathode.

CE offers several advantages, including high resolution, short analysis times, and minimal sample consumption. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed to optimize the separation of the target compound from impurities or other components in a mixture. nih.gov

Coupling CE directly to a mass spectrometer (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. nih.gov This hyphenated technique is a powerful tool for the analysis of complex samples, providing both separation and structural identification in a single run. researchgate.net CE-MS has proven to be a valuable tool for the analysis of amino acids and other small, charged metabolites in various biological and chemical matrices. nih.govresearchgate.net The application of CE-MS to the analysis of this compound would enable its sensitive detection and reliable identification, even in complex sample mixtures.

Table 3: Typical Capillary Electrophoresis Parameters for Amino Compound Analysis Illustrative conditions based on methods for analyzing small, charged amine-containing molecules.

ParameterTypical Value / ConditionPurpose
Capillary Fused silica, 50-75 µm i.d., 30-60 cm lengthProvides the separation channel. wikipedia.org
Background Electrolyte (BGE) Acidic buffer (e.g., formic acid, phosphate buffer at pH < 4)Ensures the analyte is protonated and maintains a stable electric field. nih.gov
Separation Voltage 15-30 kVDrives the electrophoretic separation.
Injection Mode Hydrodynamic or ElectrokineticIntroduces a small plug of the sample into the capillary.
Detection UV-Vis (on-capillary) or Mass Spectrometry (hyphenated)Monitors the separated analytes as they pass the detector window. nih.gov

Future Research Directions and Translational Perspectives for 6 Amino 8ah Isoquinolin 1 One

Development of Novel Synthetic Pathways

The efficient and scalable synthesis of 6-amino-8aH-isoquinolin-1-one is a prerequisite for any comprehensive biological evaluation. Current synthetic routes for related compounds, such as 6-aminoisoquinoline (B57696), often involve multi-step processes that may lack efficiency or employ harsh conditions, such as high-temperature amination of brominated precursors. chemicalbook.comresearchgate.net Future research should focus on developing novel, efficient, and stereoselective synthetic pathways.

Key objectives for synthetic development include:

Improving Yield and Scalability: There is a need for processes that can produce large quantities of the compound for extensive testing. google.com

Stereoselective Synthesis: The presence of a chiral center at the 8a position necessitates the development of asymmetric synthesis methods to produce enantiomerically pure forms of the compound, which is crucial as different enantiomers can have vastly different biological activities.

Green Chemistry Approaches: Future pathways should aim to reduce the use of hazardous reagents and solvents, aligning with principles of sustainable chemistry.

A prospective research approach could involve exploring transition-metal-catalyzed C-H activation or novel cyclization strategies to construct the isoquinolin-1-one core with greater control and efficiency.

Exploration of Undiscovered Biological Activities

The broader class of isoquinoline (B145761) alkaloids and their synthetic derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and kinase-inhibitory effects. researchgate.netnih.govmdpi.comnih.gov However, the specific biological profile of this compound remains to be determined. A systematic exploration of its potential bioactivities is a critical future direction.

A tiered screening approach would be logical, starting with broad-based assays and progressing to more specific and targeted investigations. The rationale for selecting initial screening targets is based on the known activities of structurally related isoquinoline and quinoline (B57606) compounds. elsevierpure.com

Table 1: Proposed Biological Activity Screening Cascade for this compound

Activity Area Specific Assays Rationale Based on Isoquinoline/Quinoline Core
Anticancer Cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60). Many isoquinoline derivatives demonstrate potent cytotoxic and antitumor properties. researchgate.netnih.gov
Antimicrobial Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria and fungal strains. The isoquinoline scaffold is present in compounds with known antibacterial activity. mdpi.comelsevierpure.com
Kinase Inhibition Broad-panel kinase screening (e.g., KinomeScan). The 6-aminoisoquinoline moiety is a key component in several kinase inhibitors. google.comnih.gov
Neurological Activity Acetylcholinesterase inhibition assays; receptor binding assays for CNS targets. Certain isoquinoline alkaloids are known to possess neuroprotective and anticonvulsant activities. nih.gov

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. | Amino-substituted quinoline and isoquinoline derivatives have shown potent antioxidant capabilities. elsevierpure.com |

Advanced Mechanistic Studies at the Molecular and Cellular Level

Should initial screenings identify significant biological activity, the subsequent research imperative would be to elucidate the compound's mechanism of action (MOA). Understanding the molecular and cellular targets is fundamental for any translational development.

If, for instance, this compound demonstrates potent antimicrobial effects against Staphylococcus aureus, mechanistic studies would aim to determine how it exerts this activity. Drawing parallels from other novel isoquinoline antimicrobials, investigations could focus on whether the compound perturbs cell wall integrity, inhibits nucleic acid biosynthesis, or disrupts other essential bacterial processes. mdpi.com Similarly, if anticancer activity is observed, studies would focus on identifying the specific cellular pathways affected, such as apoptosis, cell cycle regulation, or signal transduction cascades.

Techniques for these advanced studies would include:

Target Deconvolution: Utilizing methods like affinity chromatography-mass spectrometry or genetic screening to identify specific protein binding partners.

Cellular Imaging: Employing high-resolution microscopy to visualize the compound's effects on cellular structures and processes.

Biochemical Assays: Conducting in vitro experiments to confirm the inhibition or activation of specific enzymes or pathways identified in initial studies.

Integration of Omics Technologies in Research (e.g., Proteomics, Metabolomics)

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These approaches provide an unbiased, global view of the changes occurring within a cell or organism upon treatment with the compound. technologynetworks.com

Proteomics: Global proteomic analysis can reveal changes in protein expression and post-translational modifications, offering deep insights into the compound's MOA and potential off-target effects. mdpi.com

Metabolomics: By profiling changes in endogenous metabolites, researchers can identify metabolic pathways that are perturbed by the compound, providing clues about its functional impact.

Transcriptomics: Analyzing changes in gene expression at the RNA level can help identify the primary cellular response pathways triggered by the compound.

Single-Cell Multi-Omics: This cutting-edge approach can dissect the heterogeneity of cellular responses to the compound, which is particularly important in complex systems like cancer treatment or immune modulation. technologynetworks.comfao.org

Table 2: Hypothetical Multi-Omics Integration Strategy

Omics Technology Objective Potential Insights Example Application
Proteomics (LC-MS/MS) Identify direct and indirect protein targets. Uncover the primary mechanism of action and off-target liabilities. Identifying which kinases are downregulated in cancer cells after treatment.
Metabolomics (GC-MS/NMR) Characterize perturbations in cellular metabolism. Reveal metabolic vulnerabilities exploited by the compound. Detecting disruption of the Krebs cycle in bacteria exposed to the compound.
Transcriptomics (RNA-Seq) Map gene expression changes post-treatment. Understand the cellular stress responses and signaling cascades activated. Identifying upregulation of apoptotic genes in response to the compound.

| Single-Cell Omics | Assess cell-to-cell variability in response. | Determine if the compound targets specific cell subpopulations. | Characterizing the differential response of distinct immune cell types to the compound. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, moving it from a molecule of academic interest to a potential candidate for translational and therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.